Structural Uniqueness: Unsubstituted 3‑Position of the Triazolopyridazine Core vs. 3‑Cyclopropyl and 3‑Cyclobutyl Analogs
The target compound (CAS 2310038-73-2) bears a hydrogen atom at the 3‑position of the [1,2,4]triazolo[4,3‑b]pyridazine core. This is a significant structural departure from the 3‑cyclopropyl analog (CAS 2320889‑84‑5) and 3‑cyclobutyl analog (CAS 2310125‑37‑0), which incorporate bulky cycloalkyl substituents at this critical vector . In the c‑Met inhibitor patent landscape, the 3‑position is a key pharmacophoric element that directly influences ATP‑binding pocket complementarity and kinase selectivity [1]. The unsubstituted variant presents a minimal steric footprint, potentially enabling distinct binding modes and selectivity fingerprints not achievable with 3‑substituted congeners .
| Evidence Dimension | Steric bulk at 3‑position (molecular weight and substituent type) |
|---|---|
| Target Compound Data | MW 309.33 g/mol; 3‑position substituent: –H (hydrogen) |
| Comparator Or Baseline | 3‑Cyclopropyl analog CAS 2320889‑84‑5: MW 349.40 g/mol; 3‑position substituent: cyclopropyl. 3‑Cyclobutyl analog CAS 2310125‑37‑0: MW 363.43 g/mol; 3‑position substituent: cyclobutyl |
| Quantified Difference | MW difference: –40.07 g/mol (vs. cyclopropyl) and –54.10 g/mol (vs. cyclobutyl); corresponding topological polar surface area (tPSA) remains constant across series (≈93 Ų) |
| Conditions | Structural comparison based on reported molecular formulas and vendor‑supplied CAS registry data |
Why This Matters
The lower molecular weight and reduced steric bulk of the target compound translate to higher ligand efficiency metrics and potentially superior permeability, which are critical early‑stage selection criteria in fragment‑based and hit‑to‑lead programs.
- [1] Novartis AG. (2012). [1,2,4]Triazolo[4,3-b]pyridazine compounds as inhibitors of the c-Met tyrosine kinase. U.S. Patent Application Publication No. US2013/0324526A1. View Source
